molecular formula C23H20N2O4 B2806656 4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922108-45-0

4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2806656
CAS No.: 922108-45-0
M. Wt: 388.423
InChI Key: NMKVOFZOKHXQDM-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C23H20N2O4 and its molecular weight is 388.423. The purity is usually 95%.
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Biological Activity

4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound is characterized by its unique molecular structure, which includes an isopropoxy group and an amide linkage. These features contribute to its potential biological activity, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C23H20N2O4
  • Molecular Weight : 388.4 g/mol
  • CAS Number : 922108-45-0

Biological Activity Overview

Research on the biological activity of this compound has indicated several promising pharmacological properties. Notably, its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.

Key Findings

  • Antifungal Activity : Preliminary studies have shown that compounds related to the dibenzo[b,f][1,4]oxazepine structure exhibit antifungal properties. For instance, derivatives of similar compounds have demonstrated efficacy against various fungal strains such as Botrytis cinerea and Fusarium graminearum . While specific data on this compound's antifungal activity is limited, its structural analogs suggest it may possess similar properties.
  • Cytotoxicity Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of related dibenzo[b,f][1,4]oxazepines on cancer cell lines. These studies often measure cell viability and apoptosis induction. The findings indicate that these compounds can inhibit cancer cell growth through various mechanisms, including the induction of oxidative stress and apoptosis .
  • Toxicity Assessments : Toxicity studies are crucial for understanding the safety profile of new compounds. For example, related compounds have been tested for acute toxicity using zebrafish embryos as a model organism. Results indicated low toxicity levels at certain concentrations, which is promising for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of dibenzo[b,f][1,4]oxazepines has been a focus in medicinal chemistry. The presence of specific functional groups, such as the amide and isopropoxy moieties in this compound, plays a significant role in determining biological activity.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineEC50 (μg/mL)Reference
Dibenzo[b,f][1,4]oxazepine derivative AAntifungalBotrytis cinerea14.44
Dibenzo[b,f][1,4]oxazepine derivative BCytotoxicUM16 pancreatic cancer cells0.58
Dibenzo[b,f][1,4]oxazepine derivative CLow ToxicityZebrafish embryos20.58

Case Studies

Several studies have explored the biological activities of dibenzo[b,f][1,4]oxazepines and their derivatives:

  • Study on Antifungal Properties : A series of benzamide derivatives were synthesized and tested against multiple fungal pathogens. The results demonstrated significant antifungal activity for specific derivatives compared to standard treatments .
  • Cytotoxicity Evaluation : Research involving dibenzo[b,f][1,4]oxazepines assessed their effects on various cancer cell lines. The findings revealed that these compounds could effectively inhibit cell proliferation through mechanisms such as apoptosis and cell cycle arrest .
  • Toxicological Studies : The safety profile of these compounds was assessed using zebrafish models to determine acute toxicity levels. The results indicated that certain derivatives exhibited low toxicity thresholds, suggesting potential for therapeutic use with manageable side effects .

Scientific Research Applications

Biological Applications

The compound has shown promise in several areas of biological research:

Antimicrobial Activity

Research indicates that compounds similar to 4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exhibit significant antimicrobial properties. For instance, benzamide derivatives have been studied for their effectiveness against various bacterial strains due to their ability to inhibit the FtsZ protein, crucial for bacterial cell division .

Neuropharmacology

There is potential for this compound in neuropharmacological applications, particularly as a dopamine D2 receptor antagonist. Compounds in the dibenzo[b,f][1,4]oxazepine class have been explored for their effects on mood disorders and schizophrenia treatment .

Cancer Research

Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways. Further pharmacological assays are necessary to elucidate the exact mechanisms.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study focused on a series of benzamide derivatives demonstrated that compounds structurally related to this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis revealed that modifications at the benzamide moiety significantly influenced antibacterial potency .

Case Study 2: Neuropharmacological Effects
In a pharmacological evaluation involving animal models, a derivative of this compound was tested for its effects on dopamine receptor modulation. The results indicated a decrease in hyperactivity in models mimicking schizophrenia symptoms, suggesting potential therapeutic benefits .

Properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-14(2)28-17-10-7-15(8-11-17)22(26)24-16-9-12-20-18(13-16)23(27)25-19-5-3-4-6-21(19)29-20/h3-14H,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKVOFZOKHXQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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